3-Fluoro-5-(trifluoromethyl)benzyl bromide
Overview
Description
Synthesis Analysis
The synthesis of fluorinated aromatic compounds often involves the introduction of fluorine or trifluoromethyl groups into the aromatic ring. For instance, the synthesis of soluble fluoro-polyimides involves reacting a fluorine-containing aromatic diamine with aromatic dianhydrides, where the diamine is obtained by the reduction of a dinitro-compound synthesized by coupling a chloro-nitro-trifluoromethylbenzene with hydroquinone in the presence of a strong base . Similarly, the synthesis of trifluoromethylated benzanilides includes the formation of C(sp3)–F bonds . These methods could potentially be adapted for the synthesis of "3-Fluoro-5-(trifluoromethyl)benzyl bromide."
Molecular Structure Analysis
The molecular structure of fluorinated compounds is significantly influenced by the presence of fluorine atoms. In trifluoromethylated benzanilides, the crystal and molecular structures are affected by weak intermolecular interactions involving organic fluorine, such as C–H⋯F–C and C–F⋯π interactions . These interactions can influence the molecular conformation and packing characteristics in the solid state, which could also be relevant for the analysis of "3-Fluoro-5-(trifluoromethyl)benzyl bromide."
Chemical Reactions Analysis
Fluorinated aromatic compounds can participate in various chemical reactions. For example, trifluoromethyltris(dialkylamino)phosphonium bromides have been used for the trifluoromethylation of benzaldehyde and copper(I) iodide . This indicates that compounds with trifluoromethyl groups can act as reagents in organometallic synthesis, as seen with 1-Bromo-3,5-bis(trifluoromethyl)benzene, which serves as a starting material for reactions with organometallic intermediates .
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated aromatic compounds are characterized by high thermal stability, low moisture absorption, and high hygrothermal stability, as observed in the polyimide films derived from fluorinated diamines . The introduction of fluorine atoms often increases the compound's stability and alters its reactivity due to the high electronegativity and small size of the fluorine atom.
Scientific Research Applications
Nucleophilic Trifluoromethylation Reactions
The chemical has been used in nucleophilic trifluoromethylation reactions. A notable study involved using ionic liquids for the trifluoromethylation reactions of trifluoromethyl(trimethyl)silane with various halides, including benzyl bromide, in Cu(I)-mediated C-C bond formation reactions (Kim & Shreeve, 2004).
Reactivity with Aryl and Heteroaryl Halides
Another research area focused on the reactivity of 3-Fluoro-5-(trifluoromethyl)benzyl bromide with aryl and heteroaryl halides. For instance, fluoroform-derived CuCF3 exhibited high reactivity toward aryl and heteroaryl halides, including benzyl bromides (Lishchynskyi et al., 2013).
Copper-Mediated Trifluoromethylation
Copper-mediated trifluoromethylation at the benzylic position using electrophilic trifluoromethylating reagents has been reported. This method facilitates the rapid creation of structural diversity in drug discovery (Kawai et al., 2011).
Palladium-Catalyzed Arylations
Research has also been conducted on palladium-catalyzed direct 3-arylation of benzofurans using 3-Fluoro-5-(trifluoromethyl)benzyl bromide derivatives. This method provides a cost-effective route for preparing 3-arylbenzofuran derivatives with diverse functionalities (Ionita et al., 2010).
Synthesis of Fluoro and Trifluoromethyl Derivatives
The chemical has been utilized in the synthesis of fluoro and trifluoromethyl derivatives of various organic compounds. These derivatives have significant applications in pharmaceutical and materials science (Zhao & Hu, 2012).
Safety And Hazards
properties
IUPAC Name |
1-(bromomethyl)-3-fluoro-5-(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF4/c9-4-5-1-6(8(11,12)13)3-7(10)2-5/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCVWAXYGYMZJER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)F)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20372155 | |
Record name | 3-Fluoro-5-(trifluoromethyl)benzyl bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20372155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-5-(trifluoromethyl)benzyl bromide | |
CAS RN |
239087-09-3 | |
Record name | 3-Fluoro-5-(trifluoromethyl)benzyl bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20372155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(bromomethyl)-3-fluoro-5-(trifluoromethyl)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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